molecular formula C6H3Cl3N2O2 B14457827 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid CAS No. 73455-29-5

5-Amino-3,4,6-trichloropyridine-2-carboxylic acid

Cat. No.: B14457827
CAS No.: 73455-29-5
M. Wt: 241.5 g/mol
InChI Key: ZCCDFFGVIFUQNP-UHFFFAOYSA-N
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Description

5-Amino-3,4,6-trichloropyridine-2-carboxylic acid, also known as Picloram, is a chlorinated derivative of picolinic acid. It is a systemic herbicide widely used for controlling woody plants and broad-leaved weeds. This compound belongs to the pyridine family of herbicides and is known for its persistence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid typically involves the chlorination of picolinic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often carried out in specialized reactors to handle the corrosive nature of chlorinating agents. The process is optimized to achieve high yields and purity, with subsequent purification steps to remove any by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atoms .

Scientific Research Applications

5-Amino-3,4,6-trichloropyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Employed in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid involves mimicking plant growth hormones called auxins. This leads to abnormal growth patterns in plants, ultimately causing their death. The compound is absorbed by the foliage, stem, or roots and is transported throughout the plant, disrupting normal cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid is unique due to its specific chlorination pattern, which imparts distinct herbicidal properties. Its persistence in the environment and effectiveness against a wide range of plant species make it a valuable tool in agricultural weed management .

Properties

CAS No.

73455-29-5

Molecular Formula

C6H3Cl3N2O2

Molecular Weight

241.5 g/mol

IUPAC Name

5-amino-3,4,6-trichloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(9)3(1)10/h10H2,(H,12,13)

InChI Key

ZCCDFFGVIFUQNP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N=C1Cl)C(=O)O)Cl)Cl)N

Origin of Product

United States

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